

Application Notes and Protocols for In Vivo Studies with BMS-303141

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Compound of Interest

Compound Name: BMS-303141

Cat. No.: B1667198

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For Researchers, Scientists, and Drug Development Professionals

Introduction:

BMS-303141 is a potent and cell-permeable small molecule inhibitor of ATP-citrate lyase (ACL).^{[1][2][3][4]} ACL is a crucial enzyme in cellular metabolism, responsible for the synthesis of cytosolic acetyl-CoA, a fundamental building block for de novo lipogenesis (the synthesis of fatty acids and cholesterol).^{[1][5][6][7]} By inhibiting ACL, **BMS-303141** effectively blocks this pathway, leading to a range of downstream effects that are of significant interest in various therapeutic areas, including oncology, metabolic diseases, and inflammatory disorders.^{[5][8]} These application notes provide a comprehensive overview of in vivo experimental designs utilizing **BMS-303141**, complete with detailed protocols and supporting data.

Mechanism of Action:

BMS-303141 targets and inhibits ATP-citrate lyase, which catalyzes the conversion of citrate and Coenzyme A to acetyl-CoA and oxaloacetate in the cytoplasm.^[5] This inhibition reduces the available pool of acetyl-CoA for the synthesis of fatty acids and cholesterol.^{[1][5]} This mechanism has been shown to induce apoptosis in cancer cells, reduce lipid accumulation, and modulate inflammatory responses.^{[5][7][8][9]}

Key In Vivo Applications and Experimental Designs:

BMS-303141 has been investigated in a variety of preclinical animal models, demonstrating its therapeutic potential. Below are summaries of key experimental designs and findings.

Oncology: Hepatocellular Carcinoma (HCC) Xenograft Model

This model is used to assess the anti-tumor efficacy of **BMS-303141**, both as a monotherapy and in combination with other anti-cancer agents like sorafenib.[\[1\]](#)[\[7\]](#)

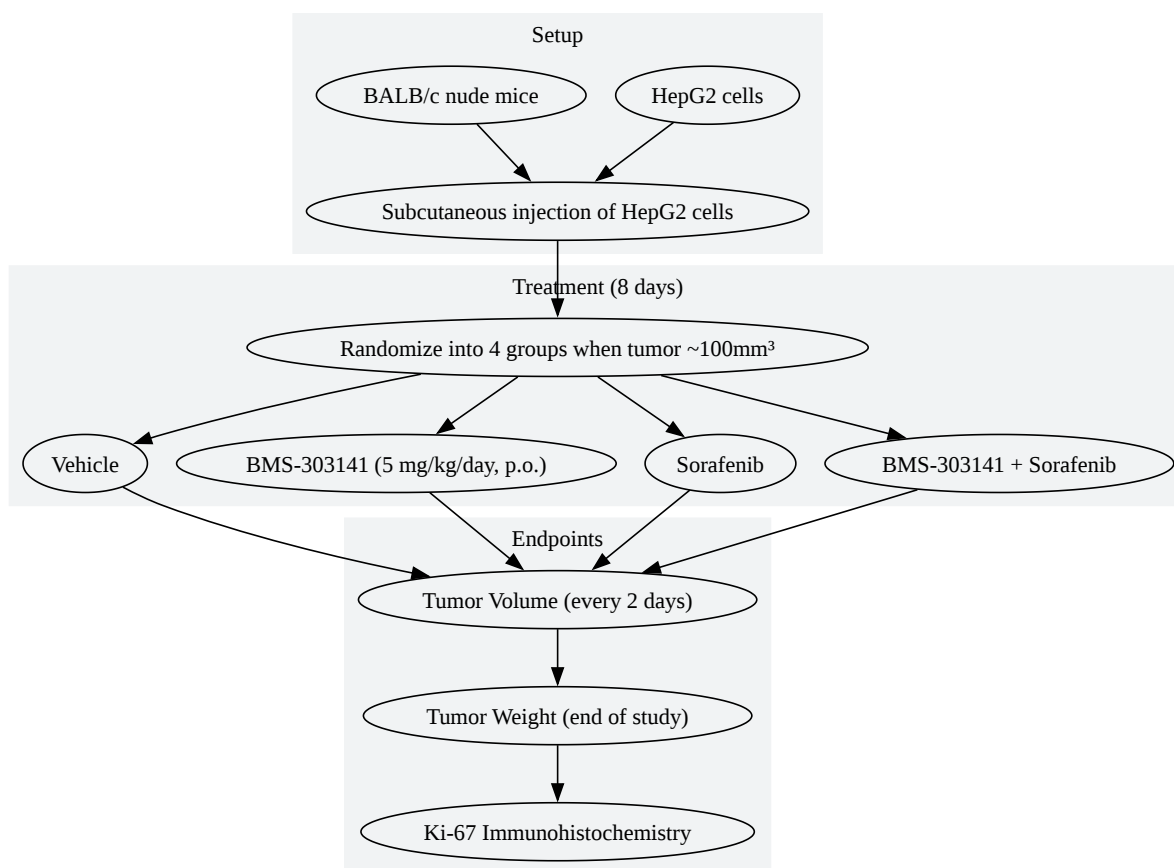
Quantitative Data Summary:

Parameter	Vehicle Control	BMS-303141 (5 mg/kg/day, p.o.)	Sorafenib	BMS-303141 + Sorafenib	Reference
Tumor Volume	-	Inhibited HCC cell growth	Inhibited HCC cell growth	Markedly reduced tumor volume compared to sorafenib alone	[1] [7]
Tumor Weight	-	-	-	Markedly reduced tumor weight compared to sorafenib alone	[1] [7]
Ki-67 Expression	-	-	-	Remarkably inhibited	[1] [7]

Experimental Protocol:

- Animal Model: BALB/c nude mice.[\[1\]](#)
- Cell Line: HepG2 human hepatocellular carcinoma cells.[\[1\]](#)

- Tumor Induction: Subcutaneously inject 5×10^7 HepG2 cells per mouse into the forelimb abdomen.[\[1\]](#)
- Treatment Initiation: When tumor volume reaches approximately 100 mm³.[\[1\]](#)
- Groups (n=4 per group):
 - Vehicle Control (e.g., normal saline).[\[1\]](#)
 - **BMS-303141** (5 mg/kg/day).[\[1\]](#)
 - Sorafenib.[\[1\]](#)
 - **BMS-303141** + Sorafenib.[\[1\]](#)
- Administration: Oral gavage (p.o.), once daily for 8 consecutive days.[\[1\]](#)
- Endpoint Measurement:
 - Measure tumor volume every 2 days.[\[1\]](#)
 - At the end of the study, sacrifice the animals, excise the tumors, and measure the tumor weight.[\[1\]](#)
 - Perform immunohistochemistry for Ki-67 expression in tumor tissues.[\[1\]](#)[\[7\]](#)



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*In vivo experimental workflow for evaluating **BMS-303141** in an HCC xenograft model.*

Metabolic Disease: High-Fat Diet-Induced Hyperlipidemia Model

This model is employed to investigate the effects of **BMS-303141** on plasma lipids and glucose in the context of a high-fat diet.[\[2\]](#)[\[4\]](#)

Quantitative Data Summary:

Parameter	High-Fat Diet Control	BMS-303141 (10 mg/kg/day, in diet)	BMS-303141 (100 mg/kg/day, in diet)	Reference
Plasma Cholesterol	-	~20-30% reduction	~20-30% reduction	[2] [4]
Plasma Triglycerides	-	~20-30% reduction	~20-30% reduction	[2] [4]
Fasting Plasma Glucose	-	~30-50% reduction	~30-50% reduction	[2] [4]
Body Weight Gain	-	Gradual inhibition	Gradual inhibition	[2]

Experimental Protocol:

- Animal Model: Mice (specific strain not detailed in the provided search results).
- Diet: High-fat diet.[\[2\]](#)
- Groups:
 - Normal Diet Control.[\[2\]](#)
 - High-Fat Diet Control.[\[2\]](#)
 - High-Fat Diet + **BMS-303141** (10 mg/kg/day equivalent).[\[2\]](#)

- High-Fat Diet + **BMS-303141** (100 mg/kg/day equivalent).[2]
- Administration: **BMS-303141** supplemented in the high-fat diet.[2]
- Duration: 34 days.[2]
- Endpoint Measurement:
 - Monitor food consumption and body weight gain.[2]
 - Weekly assessment of plasma lipid and glucose levels.[2]

Metabolic Disease: Type 2 Diabetes and Obesity-Related Nephropathy Model

This model utilizes genetically diabetic and obese mice (db/db mice) to study the impact of **BMS-303141** on diabetic complications, particularly kidney damage.[8][10][11]

Quantitative Data Summary:

Parameter	db/db Mice Control	BMS-303141 (50 mg/kg/day, p.o.)	Reference
Serum Lipids	Elevated	Reduced	[8]
Renal Lipogenic Enzymes (ACC, FAS, HMGCR)	Elevated	Reduced	[8][10]
Renal Ectopic Lipid Accumulation	Present	Alleviated	[8][11]
Renal Inflammation	Present	Alleviated	[8][10]
Renal Tubulointerstitial Fibrosis	Present	Improved	[8][10]

Experimental Protocol:

- Animal Model: Spontaneous type 2 diabetic db/db mice.[8]
- Groups:
 - db/m (lean control) mice.[11]
 - db/db mice (vehicle control).[8]
 - db/db mice + **BMS-303141** (50 mg/kg/day).[1]
- Administration: Oral treatment for 30 days.[1][5]
- Endpoint Measurement:
 - Serum lipid analysis.[8]
 - Western blot or other protein analysis for renal lipogenic enzymes (ACC, FAS, HMGCR). [8][10]
 - Histological analysis of kidney tissue (e.g., Oil Red O staining for lipid accumulation, H&E staining for injury, and markers for inflammation and fibrosis).[8][11]

Inflammation: LPS-Induced Endotoxemia Model

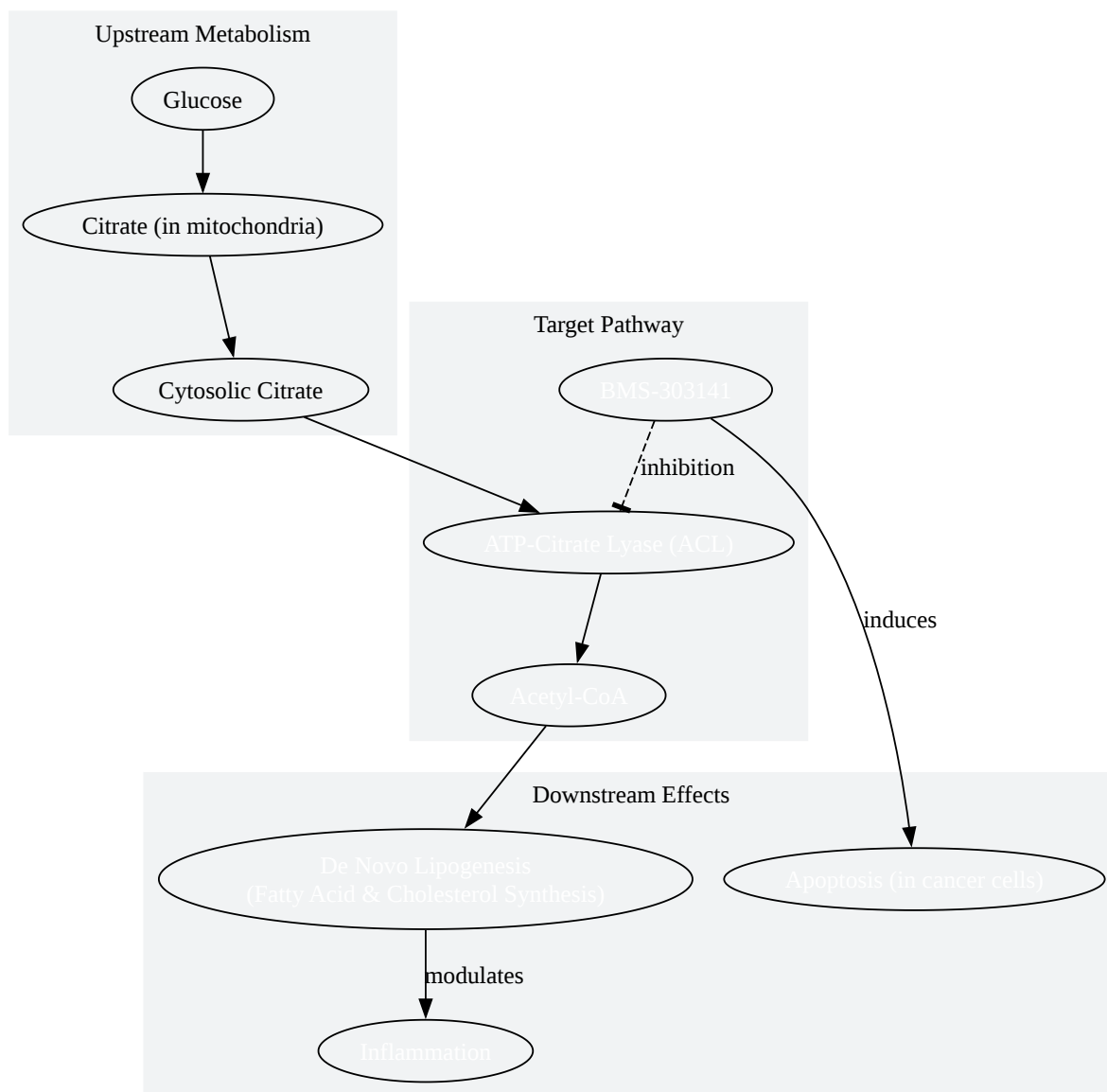
This acute inflammation model is used to assess the anti-inflammatory properties of **BMS-303141**.

Experimental Protocol:

- Animal Model: Mice.
- Groups:
 - Vehicle Control (e.g., saline).[12]
 - LPS.
 - **BMS-303141** (50 mg/kg) + LPS.[12]

- Administration: Intraperitoneal (i.p.) injection of **BMS-303141** one hour before LPS injection.
[\[12\]](#)
- Duration: 16 hours post-LPS challenge.[\[12\]](#)
- Endpoint Measurement:
 - Collection of blood and organs.[\[12\]](#)
 - Measurement of inflammatory cytokines in serum and tissues.
 - Histological analysis of organs for signs of injury and inflammation.[\[12\]](#)

Signaling Pathway



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*Simplified signaling pathway of **BMS-303141** action. It inhibits ACL, blocking the production of acetyl-CoA and subsequent de novo lipogenesis, which in turn affects cancer cell survival and inflammatory processes.*

General Considerations for In Vivo Experiments with **BMS-303141**:

- **Formulation:** **BMS-303141** can be formulated for oral administration (e.g., in normal saline) or intraperitoneal injection.[1][12] The solubility should be confirmed for the chosen vehicle.
- **Toxicity:** In some studies, no significant changes in body weight were observed in mice treated with **BMS-303141**, suggesting good tolerability at the tested doses.[7] However, it is always recommended to perform a preliminary dose-ranging tolerability study in the specific animal model being used.
- **Pharmacokinetics:** **BMS-303141** has been reported to have an oral bioavailability of 55% and a relatively short half-life of 2.1 hours in mice.[2] This should be taken into consideration when designing the dosing regimen.
- **Controls:** Appropriate vehicle controls are essential for all in vivo experiments. In studies evaluating combination therapies, groups for each individual treatment should be included.
- **Blinding and Randomization:** To minimize bias, animals should be randomly assigned to treatment groups, and where possible, the investigators conducting the experiments and analyzing the data should be blinded to the treatment allocation.

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